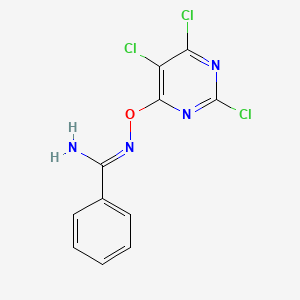

N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide

Description

N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide is a benzimidamide derivative characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 5, and 5. The benzimidamide moiety (N-substituted amidine) is linked via an oxygen atom to the pyrimidine scaffold. This compound belongs to a broader class of halogenated benzimidamides, which are studied for their diverse reactivity, solid-state packing behaviors, and applications in pharmaceutical and synthetic chemistry .

Properties

Molecular Formula |

C11H7Cl3N4O |

|---|---|

Molecular Weight |

317.6 g/mol |

IUPAC Name |

N'-(2,5,6-trichloropyrimidin-4-yl)oxybenzenecarboximidamide |

InChI |

InChI=1S/C11H7Cl3N4O/c12-7-8(13)16-11(14)17-10(7)19-18-9(15)6-4-2-1-3-5-6/h1-5H,(H2,15,18) |

InChI Key |

FVWKYFGPYHIVBP-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/OC2=C(C(=NC(=N2)Cl)Cl)Cl)/N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOC2=C(C(=NC(=N2)Cl)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide typically involves the nucleophilic substitution reaction of 2,4,5,6-tetrachloropyrimidine with hydroxybenzaldehydes . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at room temperature. The resulting intermediate, (2,5,6-trichloropyrimidin-4-yl)oxybenzaldehyde, is then further reacted with benzimidamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trichloropyrimidine moiety is highly susceptible to nucleophilic substitution reactions due to the electron-deficient nature of the pyrimidine ring.

Amination: The compound can undergo amination reactions with various amines under mild conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, acetonitrile, room temperature.

Amination: Amines, mild conditions.

Coupling Reactions: Palladium catalysts, aryl boronic acids, suitable solvents.

Major Products Formed

Nucleophilic Substitution: (2,5,6-Trichloropyrimidin-4-yl)oxybenzaldehyde.

Amination: Various aminated derivatives.

Coupling Reactions: Aryl-substituted pyrimidine derivatives.

Scientific Research Applications

N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an inhibitor of various biological targets.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide involves its interaction with specific molecular targets and pathways. The trichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, leading to inhibition of enzymatic activities or disruption of cellular processes . The benzimidamide group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Key Comparisons:

Analysis:

- Electron-Withdrawing Effects: The trichloropyrimidine group in the target compound is expected to exhibit stronger electron-withdrawing effects compared to fluorinated analogs. Chlorine’s larger atomic size and lower electronegativity (compared to fluorine) may influence intermolecular interactions and solubility .

- Isostructurality: Fluorinated benzimidamides like DB32 form isostructural polymorphs via N–H⋯F and N–H⋯π interactions .

Pharmaceutical Relevance

- The trichloro compound could act as a synthetic intermediate or impurity, necessitating similar analytical rigor.

- Biological Interactions: Fluorinated analogs leverage N–H⋯F interactions for crystal packing, but Cl’s weaker hydrogen-bonding capacity may alter bioactivity or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.